Mebeverine

概要

説明

メベベリンは、主に過敏性腸症候群(IBS)およびその他の消化器疾患の症状を軽減するために使用される薬剤です。 メベベリンは、これらの病気に伴う痛みや不快感を軽減するため、腸とその周りの筋肉を弛緩させる抗けいれん薬として作用します .

準備方法

合成経路と反応条件

メベベリン塩酸塩は、一連の化学反応によって合成できます。一般的な方法の1つは、塩基の存在下で4-メトキシフェニルアセトニトリルを3,4-ジメトキシ安息香酸エチルと反応させて、中間体を生成します。 この中間体は、次に水素化およびその後のエステル化に付され、メベベリン塩酸塩が生成されます .

工業生産方法

工業的な環境では、メベベリン塩酸塩は、通常、大規模な化学反応器を使用して製造されます。このプロセスでは、高い収率と純度を確保するために、温度、圧力、pHなどの反応条件を慎重に制御します。 最終生成物は、通常、結晶化および濾過技術によって精製されます .

化学反応解析

反応の種類

メベベリンは、次のようないくつかの種類の化学反応を起こします。

酸化: メベベリンは、酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、分子内の官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主要な生成物

これらの反応から生成される主な生成物には、さまざまな代謝産物とメベベリンの誘導体が含まれ、これらの誘導体は異なる薬理学的特性を持つ可能性があります .

科学研究への応用

メベベリンは、科学研究において幅広い用途を持っています。

化学: エステル加水分解やアミン合成の研究において、モデル化合物として使用されます。

生物学: 研究者は、メベベリンを使用して、平滑筋組織に対する抗けいれん薬の効果を調べます。

医学: メベベリンは、IBSやその他の消化器疾患の治療における治療効果について広く研究されています。

化学反応の分析

Types of Reactions

Mebeverine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Irritable Bowel Syndrome (IBS)

Mebeverine is widely recognized for its role in managing IBS symptoms. A systematic review encompassing multiple clinical trials indicates that this compound effectively reduces abdominal pain and improves overall patient satisfaction compared to placebo. The relative risk for clinical improvement was reported as 1.13, suggesting a modest but clinically relevant benefit .

Efficacy in Adults

- Study Findings : In a meta-analysis involving eight randomized trials with a total of 555 patients, this compound demonstrated a statistically significant improvement in abdominal pain relief and global symptom assessment compared to placebo .

- Dosage : Both 135 mg and 200 mg doses were found effective, with no significant difference in efficacy between them .

Pediatric Functional Abdominal Pain

Recent studies have explored the use of this compound in children suffering from functional abdominal pain (FAP). A randomized controlled trial involving 115 children indicated that while this compound showed some efficacy, the results were not statistically significant when compared to placebo .

Key Findings:

- Response Rate : The treatment response rate was higher in the this compound group (54.5%) compared to placebo (39.5%) after four weeks, but this did not reach statistical significance (p = 0.117) .

Other Gastrointestinal Disorders

This compound has also been investigated for its potential benefits in various gastrointestinal conditions beyond IBS:

- Functional Dyspepsia : Some studies suggest that this compound may alleviate symptoms associated with functional dyspepsia, although more research is needed to establish its efficacy definitively.

- Post-operative Gastrointestinal Dysfunction : Preliminary evidence indicates that this compound may help manage gastrointestinal motility issues following surgical procedures.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to placebo:

| Study Type | Sample Size | This compound Dose | Improvement Rate (this compound) | Improvement Rate (Placebo) | Statistical Significance |

|---|---|---|---|---|---|

| Adult IBS Meta-analysis | 555 | 135/200 mg | 63% | 38% | Not significant |

| Pediatric Functional Abdominal Pain | 115 | 135 mg | 54.5% | 39.5% | Not significant |

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include mild gastrointestinal disturbances, but serious complications are rare . Its safety profile makes it suitable for long-term use in managing chronic gastrointestinal conditions.

Case Studies and Clinical Experiences

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study A : A patient with chronic IBS experienced significant symptom relief after initiating treatment with this compound, reporting improved quality of life over six months.

- Case Study B : A pediatric patient diagnosed with FAP showed notable improvement after four weeks of treatment with this compound, although follow-up indicated variability in response.

作用機序

メベベリンは、消化管の平滑筋に直接作用することによって効果を発揮します。正確なメカニズムは完全に解明されていませんが、複数の経路が関与していると考えられています。

イオンチャネルの調節: メベベリンは、イオンチャネルの透過性を低下させる可能性があり、その結果、筋肉が弛緩します。

ノルアドレナリンの再取り込み阻害: メベベリンは、ノルアドレナリンの再取り込みを阻害する可能性があり、筋肉を弛緩させる効果を高めます。

局所麻酔効果: メベベリンは、腸の筋肉に局所麻酔効果がある可能性があります。

ムスカリン受容体との相互作用: メベベリンは、ムスカリン受容体と弱く相互作用する可能性があり、抗けいれん効果に寄与しています

類似化合物との比較

類似化合物

パパベリン: 作用機序が類似している古い抗けいれん薬です。

ベラパミル: 抗けいれん効果を持つカルシウムチャネルブロッカーです。

ジシクロミン: IBSの治療に使用される別の抗けいれん薬です。

ユニークさ

メベベリンは、消化管の平滑筋に特異的に作用し、顕著な全身性の抗コリン作用を示さない点でユニークです。 これは、他の抗けいれん薬の副作用に敏感な患者にとって、より好ましい選択肢となっています .

生物活性

Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, and recent research findings.

This compound acts as a smooth muscle relaxant, targeting the gastrointestinal tract. Its primary mechanism involves inhibition of calcium influx into smooth muscle cells, thereby reducing muscle contractions. This action is believed to alleviate symptoms associated with spastic conditions of the gastrointestinal tract, such as abdominal pain and discomfort.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating IBS and related conditions. A systematic review and meta-analysis encompassing multiple randomized controlled trials provide insights into its effectiveness:

While this compound has shown some efficacy in symptom relief, results indicate that its effectiveness may not always be statistically significant compared to placebo, particularly in adult populations.

Case Studies

A notable case study analyzed this compound's impact on IBS patients, highlighting its safety profile and tolerability. The study concluded that while this compound is generally well-tolerated, its clinical benefits might be influenced by high placebo response rates commonly seen in IBS treatments .

Recent Research Findings

Recent investigations have focused on the development of novel derivatives of this compound with enhanced biological activity. A study highlighted several this compound precursors demonstrating promising spasmolytic effects through in silico and in vitro evaluations:

- 3-Methyl-1-phenylbutan-2-amine : Identified as a leading compound due to its significant modulation of bioelectrical activity and lack of cytotoxicity against human cell lines .

These findings suggest potential pathways for improving treatment options for IBS through modified this compound compounds.

特性

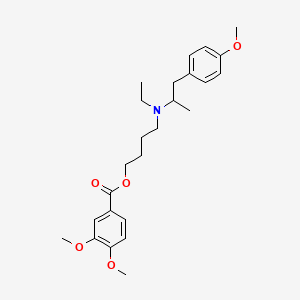

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKHNNGDFVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2753-45-9 (hydrochloride) | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023238 | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-06-7 | |

| Record name | (±)-Mebeverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。